molecular formula C11H15N3S2 B2717834 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 433701-69-0

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2717834
CAS RN: 433701-69-0
M. Wt: 253.38
InChI Key: RLMSXADPWFACKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine-4-amines, such as 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine, has been a subject of research. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research into thieno[2,3-d]pyrimidin-4-amine derivatives has shown potential antimicrobial and antifungal properties. For instance, studies have synthesized novel derivatives that exhibited significant inhibitory effects against various strains of bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Jafar et al., 2017; Mohan et al., 2009).

Anticancer Research

Thieno[2,3-d]pyrimidin-4-amine derivatives have also been evaluated for their anticancer properties. For example, certain derivatives have been synthesized and assessed for antiproliferative activity against cancer cell lines, revealing that some compounds possess the ability to induce apoptotic cell death in tumor cells, indicating their potential as cancer therapeutics (Atapour-Mashhad et al., 2017).

Synthetic Organic Chemistry

In synthetic chemistry, these compounds serve as key intermediates or building blocks for the synthesis of various heterocyclic compounds. Research has developed efficient methodologies for synthesizing furo- and thieno[2,3-d]pyrimidin-4-amine derivatives, showcasing their versatility in organic synthesis (Han et al., 2010).

Chemical Transformations and Derivative Synthesis

Studies have explored the chemical transformation of these derivatives to synthesize a wide range of compounds with potential biological activities. This includes the synthesis of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, which were evaluated for their biological activities, highlighting the chemical flexibility and application breadth of thieno[2,3-d]pyrimidin-4-amine derivatives (Dyachenko et al., 2020).

properties

IUPAC Name

5,6-dimethyl-2-propan-2-ylsulfanylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-5(2)15-11-13-9(12)8-6(3)7(4)16-10(8)14-11/h5H,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMSXADPWFACKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine

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